molecular formula C8H2BrClN2O2 B12344410 5-Bromo-7-chloroquinoxaline-2,3-dione

5-Bromo-7-chloroquinoxaline-2,3-dione

Cat. No.: B12344410
M. Wt: 273.47 g/mol
InChI Key: MOTFGGKHNIHYLL-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroquinoxaline-2,3-dione is a heterocyclic organic compound that belongs to the quinoxaline family. It is known for its unique structure, which includes both bromine and chlorine atoms attached to the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloroquinoxaline-2,3-dione typically involves the reaction of appropriate quinoxaline derivatives with brominating and chlorinating agents. One common method includes the bromination of 7-chloroquinoxaline-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation may produce quinoxaline-2,3-dione derivatives with additional functional groups.

Scientific Research Applications

5-Bromo-7-chloroquinoxaline-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a d-amino acid oxidase (DAAO) inhibitor, which has implications in treating neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). The compound inhibits DAAO by binding to its active site, preventing the enzyme from catalyzing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels and has potential therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: A parent compound with similar inhibitory activity against DAAO.

    5-Bromoquinoxaline-2,3-dione: Lacks the chlorine atom but shares similar chemical properties.

    7-Chloroquinoxaline-2,3-dione: Lacks the bromine atom but has comparable reactivity.

Uniqueness

5-Bromo-7-chloroquinoxaline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding affinity to molecular targets. This dual substitution pattern can enhance its inhibitory potency and selectivity compared to similar compounds .

Properties

Molecular Formula

C8H2BrClN2O2

Molecular Weight

273.47 g/mol

IUPAC Name

5-bromo-7-chloroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H

InChI Key

MOTFGGKHNIHYLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)Cl

Origin of Product

United States

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